molecular formula C15H14ClNOS B1681202 (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone CAS No. 40312-34-3

(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone

Cat. No. B1681202
CAS RN: 40312-34-3
M. Wt: 291.8 g/mol
InChI Key: OTZVBZFYMFTYKH-UHFFFAOYSA-N
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Description

“(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone” is an active pharmaceutical intermediate . It is an allosteric enhancer of agonist binding to the A1-adenosine receptor .


Synthesis Analysis

New derivatives of this compound have been synthesized and evaluated in an intact cell assay at different concentrations . Some 4,5,6,7-tetrahydrobenzo[b]-thiophene derivatives and their nanoparticles have been synthesized for biological evaluation .


Molecular Structure Analysis

The empirical formula of the related compound “(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanol” is C9H13NOS, and its molecular weight is 183.27 .


Chemical Reactions Analysis

The acids obtained from this compound undergo cyclization to ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates under the influence of acetic anhydride .


Physical And Chemical Properties Analysis

The related compound “(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanol” is a solid .

Scientific Research Applications

Allosteric Modulation of A1-Adenosine Receptors

Compounds derived from (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone have been synthesized and evaluated for their potential as allosteric enhancers of the A1-adenosine receptor. These compounds have been tested in cell assays, showing varying levels of antagonist activity and allosteric enhancement at certain concentrations (Romagnoli et al., 2005).

Radiolabelled Forms for Receptor Studies

The synthesis and characterization of the radiolabelled form of this compound, known as T-62, has been reported. This form has been used in saturation binding experiments, demonstrating the existence of a specific, allosteric site on the A1 receptor, which provides valuable insights into receptor functioning (Baraldi et al., 2006).

Structural Optimization and Docking Studies

Studies have been conducted on novel compounds structurally related to (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone, focusing on their structural optimization using density functional theory and molecular docking. These studies help in understanding the molecular interaction and antibacterial activity of these compounds (Shahana & Yardily, 2020).

Thermodynamic Analysis in Adenosine Receptor Agonism

Research has been conducted on the thermodynamic analysis of adenosine A1 receptor agonist binding in the presence of derivatives of 2-amino-benzoylthiophene, including compounds structurally related to our compound of interest. This research offers insights into the entropy-driven binding process of these compounds (Dalpiaz et al., 2002).

Antimicrobial and Antioxidant Properties

Some derivatives, such as lignan derivatives related to (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone, have been synthesized and evaluated for their antimicrobial and antioxidant properties. Certain compounds in this group have shown promising antifungal and antibacterial activities (Raghavendra et al., 2017).

Future Directions

The compound and its derivatives have shown potential in biological evaluations . They could be considered as promising candidates suitable for further optimization to develop new chemopreventive and chemotherapeutic agents .

properties

IUPAC Name

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-10-7-5-9(6-8-10)14(18)13-11-3-1-2-4-12(11)19-15(13)17/h5-8H,1-4,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZVBZFYMFTYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193322
Record name T-62
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone

CAS RN

40312-34-3
Record name (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40312-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name T-62
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Record name T-62
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Record name T-62
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Record name 3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
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Record name T-62
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone
Reactant of Route 2
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Reactant of Route 2
(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone
Reactant of Route 3
(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone
Reactant of Route 4
(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone

Citations

For This Compound
42
Citations
PG Baraldi, MG Pavani, E Leung, AR Moorman… - Bioorganic & medicinal …, 2006 - Elsevier
Among the adenosine A 1 allosteric enhancers reported so far, compound (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone 1 (named T-62) has shown …
Number of citations: 19 www.sciencedirect.com
R Romagnoli, PG Baraldi, MG Pavani… - Medicinal Chemistry …, 2005 - Springer
New derivatives of (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone (compound 1), an allosteric enhancer of agonist binding to the A 1 -adenosine …
Number of citations: 4 link.springer.com
RRPG Baraldi, MG Pavan, M Aghazadeh - Med Chem Res, 2005 - academia.edu
New derivatives of (2-amino-4, 5, 6, 7-tetrahydrobenzo [b] thiophen-3-yl)-(4-chlorophenyl)-methanone (compound 1), an allosteric enhancer of agonist binding to the At-adenosine …
Number of citations: 0 www.academia.edu
PAM van der Klein, AP Kourounakis… - Journal of medicinal …, 1999 - ACS Publications
Novel allosteric enhancers of agonist binding to the rat adenosine A 1 receptor are described. The lead compound for the new series was PD 81,723 ((2-amino-4,5-dimethyl-3-thienyl)[3-…
Number of citations: 121 pubs.acs.org
R Romagnoli, PG Baraldi, MD Carrion, CL Cara… - Bioorganic & medicinal …, 2012 - Elsevier
In a preliminary article, we reported the potent allosteric enhancer activity at the A 1 adenosine receptor of a small series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(aryl)piperazin-1-yl)methyl]…
Number of citations: 16 www.sciencedirect.com
M Kimatrai-Salvador, PG Baraldi… - Drug Discovery Today …, 2013 - Elsevier
Allosteric modulators of adenosine receptors represent an alternative to direct-acting adenosine agonists and nucleoside uptake blockers, preferably those can selectively modulate the …
Number of citations: 22 www.sciencedirect.com
R Romagnoli, PG Baraldi, MA Tabrizi… - Current medicinal …, 2010 - ingentaconnect.com
Adenosine is an important autocoid, exerting its physiological effects on the human body by activation of four different G-protein- coupled-receptors (GPCRs) classified as A1, A2A, A2B, …
Number of citations: 43 www.ingentaconnect.com
A Göblyös, AP IJzerman - Purinergic signalling, 2009 - Springer
Allosteric modulators for adenosine receptors may have potential therapeutic advantage over orthosteric ligands. Allosteric enhancers at the adenosine A 1 receptor have been linked to …
Number of citations: 48 link.springer.com
WL Imlach, RF Bhola, LT May, A Christopoulos… - Molecular …, 2015 - ASPET
In the spinal cord and periphery, adenosine inhibits neuronal activity through activation of the adenosine A 1 receptor (A1R), resulting in antinociception and highlighting the potential of …
Number of citations: 43 molpharm.aspetjournals.org
D Guo, LH Heitman, AP IJzerman - Chemical Reviews, 2017 - ACS Publications
Ligand–receptor binding kinetics is an emerging topic in the drug research community. Over the past years, medicinal chemistry approaches from a kinetic perspective have been …
Number of citations: 58 pubs.acs.org

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